molecular formula C9H16F3N3O5S B6218786 1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid CAS No. 2751620-83-2

1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid

Cat. No.: B6218786
CAS No.: 2751620-83-2
M. Wt: 335.3
InChI Key:
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Description

1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid is a compound with the molecular formula C9H16F3N3O5S and a molecular weight of 335.3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, are likely applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide) under appropriate reaction conditions such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid include:

    1-(morpholine-4-sulfonyl)azetidin-3-amine: Without the trifluoroacetic acid component.

    1-(morpholine-4-sulfonyl)pyrrolidine-3-amine: A structurally related compound with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

This compound is unique due to the presence of both the morpholine-4-sulfonyl and azetidin-3-amine moieties, as well as the trifluoroacetic acid component. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

2751620-83-2

Molecular Formula

C9H16F3N3O5S

Molecular Weight

335.3

Purity

95

Origin of Product

United States

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